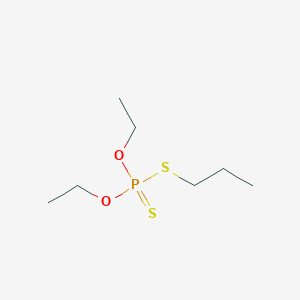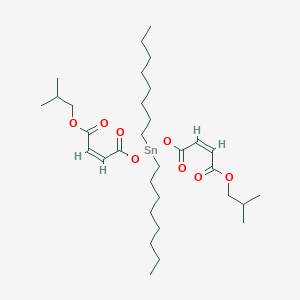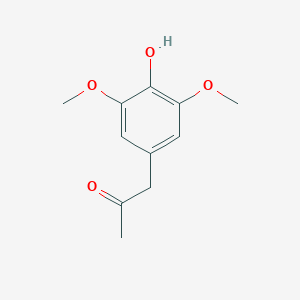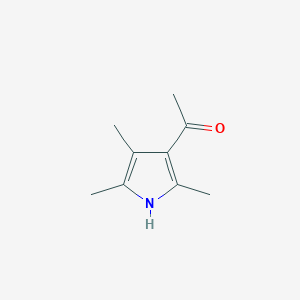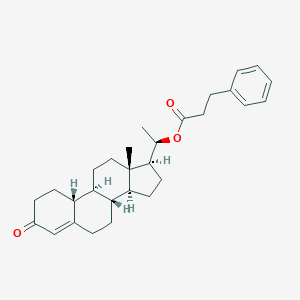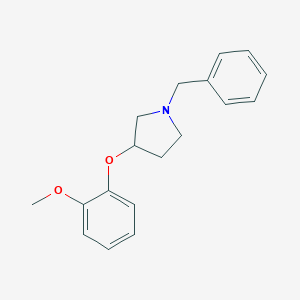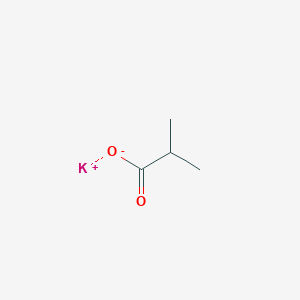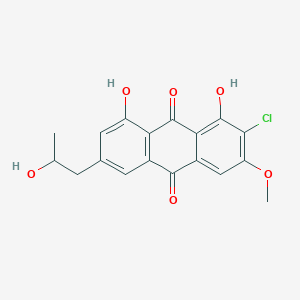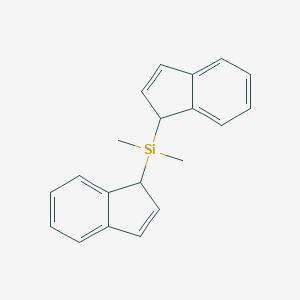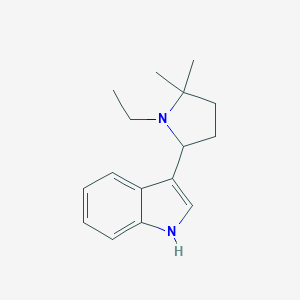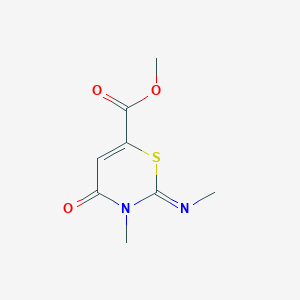
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as Methyl Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research. MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The purpose of
Wirkmechanismus
The mechanism of action of MTT is based on the ability of viable cells to reduce the tetrazolium salt to formazan. The reduction reaction is catalyzed by mitochondrial enzymes, which are present in viable cells. The reduction of MTT to formazan is an irreversible process, which makes it an ideal compound for use in cell viability assays.
Biochemische Und Physiologische Effekte
MTT has no known biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research. However, it is important to note that the reduction of MTT to formazan is an irreversible process, which means that cells cannot be recovered after the assay is performed.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MTT in lab experiments are its simplicity, low cost, and wide availability. The assay is easy to perform and can be adapted to a wide range of cell types and experimental conditions. However, there are some limitations to the use of MTT in lab experiments. One limitation is that the reduction of MTT to formazan is an irreversible process, which means that cells cannot be recovered after the assay is performed. Another limitation is that the assay is not suitable for measuring cell proliferation, as it only measures metabolic activity.
Zukünftige Richtungen
There are several future directions for the use of MTT in scientific research. One direction is the development of new assays that use MTT as a substrate. For example, MTT could be used to measure the activity of mitochondrial enzymes or to assess the metabolic activity of bacteria. Another direction is the development of new tetrazolium salts that have improved properties, such as increased sensitivity or greater stability. Finally, MTT could be used in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Conclusion:
In conclusion, Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate, also known as Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate Thiazolyl Tetrazolium (MTT), is a yellow tetrazolium salt that is widely used in scientific research. MTT is commonly used in cell viability assays to determine the metabolic activity of cells. The assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored compound. The advantages of using MTT in lab experiments are its simplicity, low cost, and wide availability. However, there are some limitations to the use of MTT in lab experiments. The future directions for the use of MTT in scientific research include the development of new assays that use MTT as a substrate, the development of new tetrazolium salts that have improved properties, and the use of MTT in combination with other assays to provide a more comprehensive assessment of cell viability and function.
Synthesemethoden
MTT is synthesized by the reaction of Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate Thiazolyl Blue (MTB) with tetrazolium salt. The reaction is carried out in a basic solution and the resulting product is a yellow tetrazolium salt. The synthesis of MTT is a simple and straightforward process, which makes it an ideal compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
MTT is widely used in scientific research, particularly in the field of cell biology. It is commonly used in cell viability assays to determine the metabolic activity of cells. The assay is based on the ability of viable cells to reduce MTT to formazan, which is a purple-colored compound. The amount of formazan produced is directly proportional to the number of viable cells in the sample. This assay is widely used to assess the cytotoxicity of drugs, chemicals, and other compounds.
Eigenschaften
CAS-Nummer |
16238-35-0 |
|---|---|
Produktname |
Methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
Molekularformel |
C8H10N2O3S |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
methyl 3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C8H10N2O3S/c1-9-8-10(2)6(11)4-5(14-8)7(12)13-3/h4H,1-3H3 |
InChI-Schlüssel |
ZVXDKEBQUGKHLQ-UHFFFAOYSA-N |
SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)OC)C |
Kanonische SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)OC)C |
Synonyme |
3,4-Dihydro-3-methyl-2-(methylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




